

Spectral information for 2-Aminopropanediamide including Mass Spectrometry and IR Spectra.

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Compound of Interest

Compound Name: 2-Aminopropanediamide

Cat. No.: B132164

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In-Depth Technical Guide to the Spectral Information of 2-Aminopropanediamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy data for **2-Aminopropanediamide**. The information is presented to be a valuable resource for researchers and professionals involved in drug development and scientific research, offering detailed spectral analysis and experimental protocols.

Mass Spectrometry Analysis

The mass spectrum of **2-Aminopropanediamide** provides critical information about its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Data Presentation

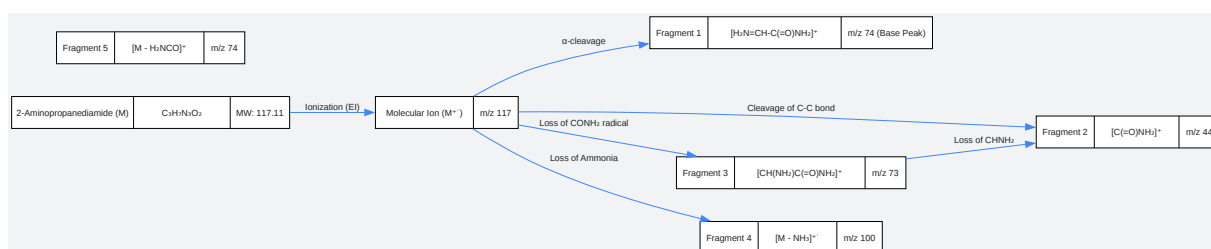
The electron ionization (EI) mass spectrometry data for **2-Aminopropanediamide** is available from the National Institute of Standards and Technology (NIST) database.^[1] The key spectral data are summarized in the table below.

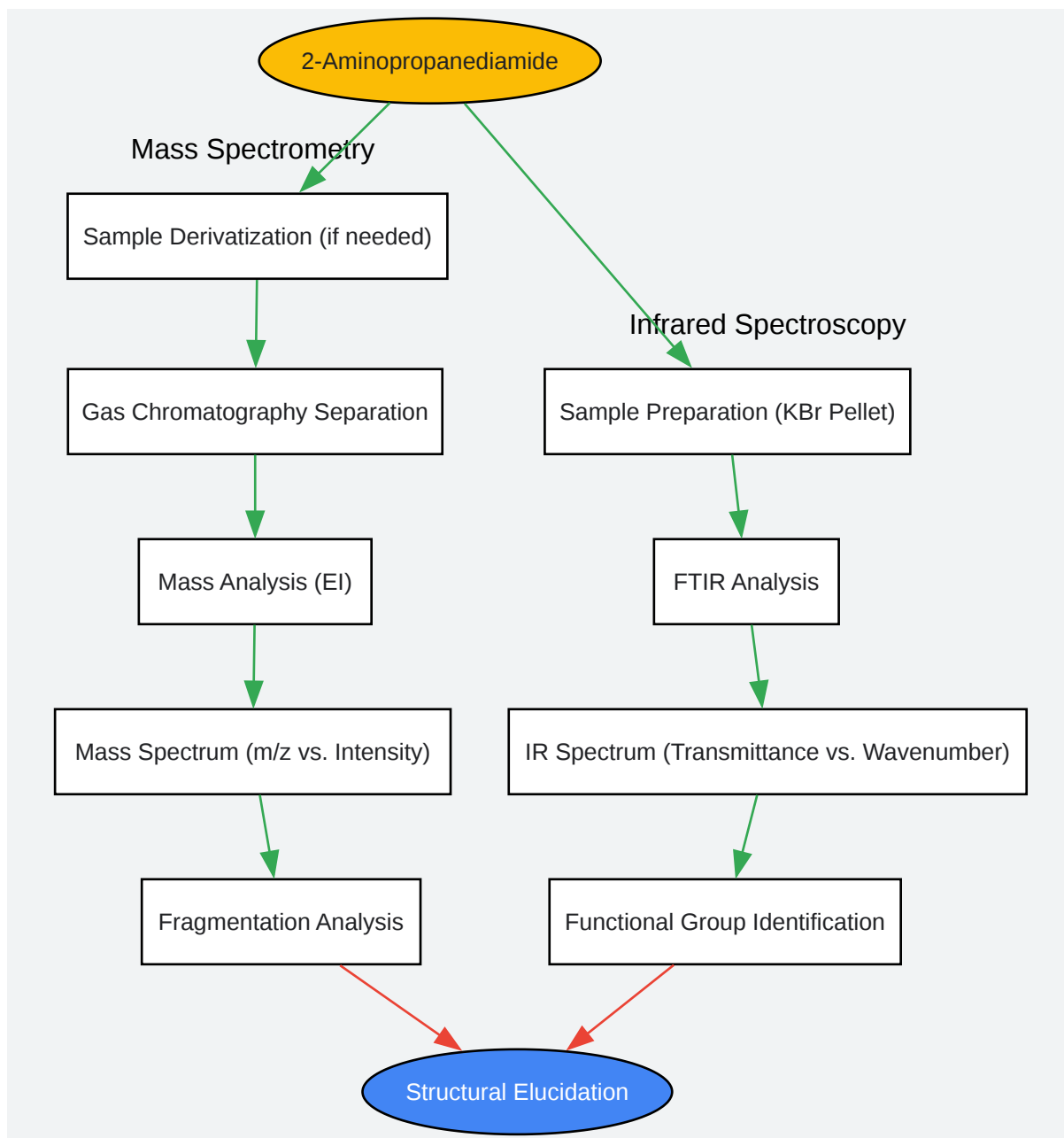
Property	Value	Source
NIST Number	410119	PubChem[1]
Total Peaks	19	PubChem[1]
Molecular Ion (M+)	Not observed or very weak	General observation for aliphatic amines
Base Peak (m/z)	74	PubChem[1]
Second Highest Peak (m/z)	44	PubChem[1]
Third Highest Peak (m/z)	57	PubChem[1]

Fragmentation Pathway

The fragmentation of **2-Aminopropanediamide** in mass spectrometry is influenced by the presence of the primary amine and two amide functional groups. The observed major fragments can be rationalized through established fragmentation mechanisms for amines and amides. Alpha-cleavage is a dominant pathway for aliphatic amines, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

A proposed fragmentation pathway for **2-Aminopropanediamide** is illustrated in the diagram below.





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References

- 1. 2-Aminopropanediamide | C₃H₇N₃O₂ | CID 96457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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